2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol
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Overview
Description
2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C11H15Cl2NO2 and a molecular weight of 264.15 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 2,3-dichlorobenzylamine with ethylene glycol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydride (NaH). The reaction mixture is heated to a specific temperature, usually around 50°C, for a few hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and sodium methoxide (NaOMe) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)ethanol: Similar structure but lacks the dichlorobenzyl group.
2-(2-(2-Hydroxyethoxy)ethyl)amine: Similar backbone but different functional groups.
2-(2-(2-Azidoethoxy)ethoxy)ethanol: Contains an azide group instead of the dichlorobenzyl group
Uniqueness
2-(2-((2,3-Dichlorobenzyl)amino)ethoxy)ethan-1-ol is unique due to the presence of the dichlorobenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications .
Properties
Molecular Formula |
C11H15Cl2NO2 |
---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
2-[2-[(2,3-dichlorophenyl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C11H15Cl2NO2/c12-10-3-1-2-9(11(10)13)8-14-4-6-16-7-5-15/h1-3,14-15H,4-8H2 |
InChI Key |
FLBLVSGSUUMRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCCOCCO |
Origin of Product |
United States |
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